4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a biphenyl group and a fluorinated iodophenyl group attached to a pyrimidine ring, making it a molecule of interest for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of 4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine is the enzyme dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential components of nucleic acids.
Mode of Action
The compound acts as a potent inhibitor of DHO-DH . It binds to the enzyme and prevents it from catalyzing the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine biosynthesis pathway . This inhibition disrupts the production of pyrimidines, thereby affecting DNA and RNA synthesis in cells.
Biochemical Pathways
The affected biochemical pathway is the de novo pyrimidine biosynthesis pathway . By inhibiting DHO-DH, the compound prevents the conversion of dihydroorotate to orotate. This disruption can lead to a decrease in the levels of pyrimidines in the cell, affecting various downstream processes, including DNA replication, RNA transcription, and protein synthesis.
Result of Action
The inhibition of DHO-DH and the subsequent disruption of the de novo pyrimidine biosynthesis pathway can lead to a decrease in cell proliferation . This effect has been observed in various cell lines, including L1210 leukemia cells and M5 melanoma cells . The compound’s action can therefore potentially be used to control the growth of certain types of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for synthesizing complex molecules like 4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can be done by carefully selecting the catalyst, base, and solvent, as well as controlling the reaction temperature and time. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different ones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Industry: The compound can be used in the development of advanced materials with specific properties, such as electronic or optical materials.
Comparison with Similar Compounds
Similar Compounds
4’-Fluoro-1,1’-Biphenyl-4-Carboxylic Acid: This compound shares the biphenyl and fluorine groups but differs in the presence of a carboxylic acid group instead of a pyrimidine ring.
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione: This compound has a similar fluorinated iodophenyl group but includes additional functional groups and a different pyrimidine structure.
Uniqueness
4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine is unique due to its specific combination of functional groups and structural features. The presence of both a biphenyl group and a fluorinated iodophenyl group attached to a pyrimidine ring makes it distinct from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
2-(3-fluoro-4-iodophenyl)-4-(4-phenylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FIN2/c23-19-14-18(10-11-20(19)24)22-25-13-12-21(26-22)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOHQDCUEGLLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC(=C(C=C4)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.